![molecular formula C19H19Cl2N5O3 B2723010 3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-59-6](/img/structure/B2723010.png)
3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19Cl2N5O3 and its molecular weight is 436.29. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Molecular Studies
A series of compounds, including those with a purine-2,4-dione nucleus, were synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Some compounds demonstrated potent ligand properties for 5-HT1A, 5-HT7, and dopamine D2 receptors. These findings suggest the potential of these compounds in neuropsychiatric drug development (Zagórska et al., 2015).
Synthesis and Properties of Mesoionic Purinone Analogs
Mesoionic purinone analogs, including imidazo-pyrimidine-diones, were synthesized and demonstrated interesting chemical properties like undergoing hydrolytic ring-opening reactions. This research adds to the understanding of the chemical behavior of purinone analogs (Coburn & Taylor, 1982).
Antiviral Activity of Imidazo-s-triazine Nucleosides
Compounds synthesized as new classes of purine analogs, including 2-aminoimidazo-s-triazin-4-one, showed moderate activity against certain viruses in tissue culture, indicating their potential in antiviral research (Kim et al., 1978).
Pharmacological Evaluation of Imidazo-purine-dione Derivatives
N-8-arylpiperazinylpropyl derivatives of imidazo-purine-dione were synthesized and showed promising results as potential anxiolytic and antidepressant agents in preclinical studies (Zagórska et al., 2009).
Dual-Target Directed Ligands Based on Xanthine Scaffold
A library of novel compounds combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition was developed. These findings highlight the potential for treating neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Molecular Geometry Studies
Research on the molecular geometry of certain compounds related to purine-dione, including theophylline derivatives, provides insights into their structural characteristics and potential interactions (Karczmarzyk et al., 1995).
Synthesis of Alkyl- or Phenyl-Substituted Purine Derivatives
The synthesis of new purine derivatives, exploring different substitutions and their potential applications, expands the scope of purine chemistry (Simo et al., 1998).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O3/c1-11-9-25-15-16(22-18(25)24(11)7-4-8-27)23(2)19(29)26(17(15)28)10-12-13(20)5-3-6-14(12)21/h3,5-6,9,27H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFHYAXPPRKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16616094 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

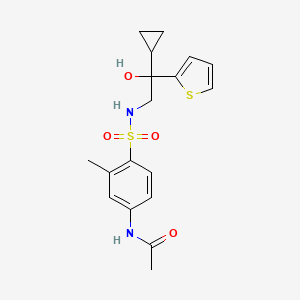

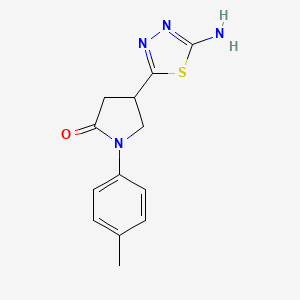
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722932.png)

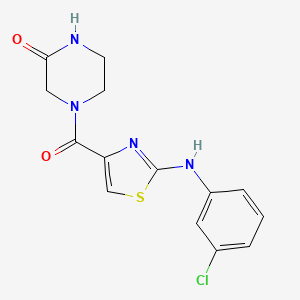
![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)
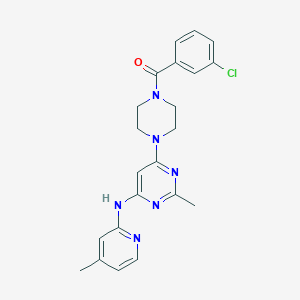

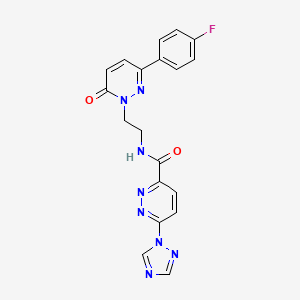
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)
![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)
![N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea](/img/structure/B2722949.png)